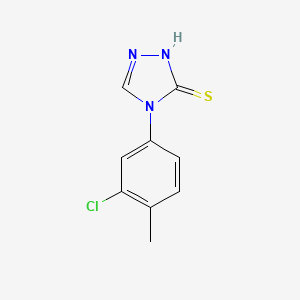
4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of drugs and natural products . The compound also includes a chloro-methylphenyl group, which is common in various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the chloro-methylphenyl group. Triazoles can participate in a variety of reactions, including nucleophilic substitutions and reductions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring might increase its stability and polarity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-chloro-3-methylphenol , are known to be used as preservatives and intermediates in organic synthesis
Mode of Action
Related compounds such as 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone have been suggested to interfere appreciably with photosynthesis . The compound almost completely inhibited the fixation of labeled carbon dioxide by leaf disks of various plants . More research is required to confirm if this mode of action applies to “4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol”.
Biochemical Pathways
Based on the mode of action of related compounds, it can be inferred that it may affect the photosynthesis pathway
Result of Action
Related compounds such as 3-chloro-4-methylphenyl isocyanate are known to react exothermically to release toxic gases . They can cause vigorous releases of heat when reacting with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . More research is needed to confirm if these effects apply to “4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol”.
Action Environment
Related compounds such as 3-chloro-4-methylphenyl isocyanate are known to be water-reactive . They decompose in water, releasing flammable, toxic, or corrosive gases and runoff . More research is needed to confirm if these characteristics apply to “4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol”.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-6-2-3-7(4-8(6)10)13-5-11-12-9(13)14/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQUDUXSVOKFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NNC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2460486.png)
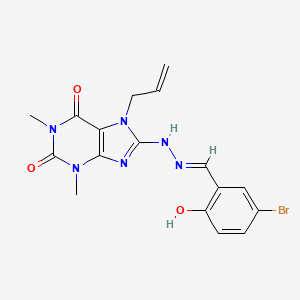
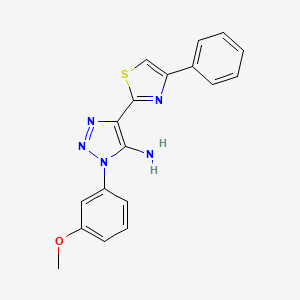
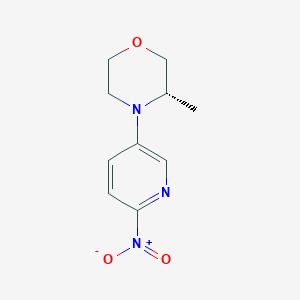

![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)
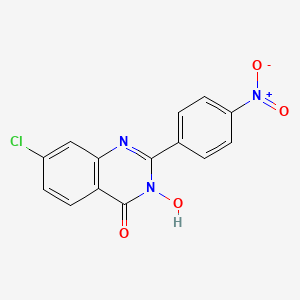
![N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2460498.png)

![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)

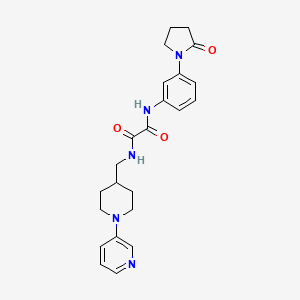

![Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2460506.png)